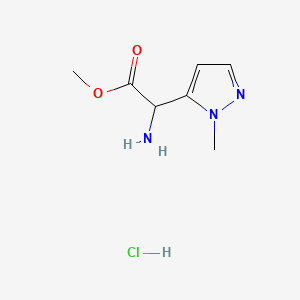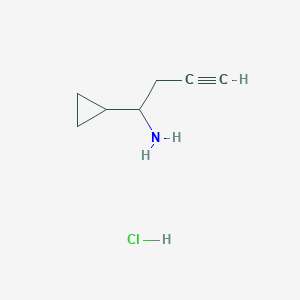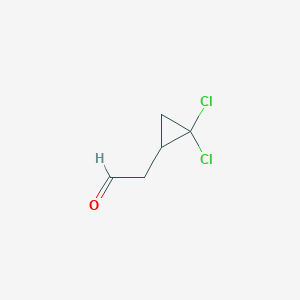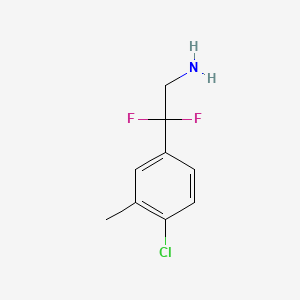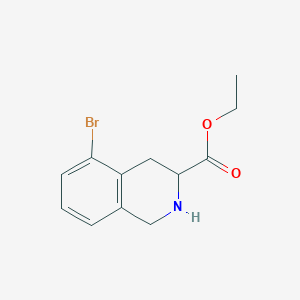
1,3-Dioxoisoindolin-2-yl 2-(2,4-dichlorophenoxy)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dioxoisoindolin-2-yl 2-(2,4-dichlorophenoxy)acetate is a chemical compound with the molecular formula C16H9Cl2NO5 It is known for its unique structure, which includes a dioxoisoindolinyl group and a dichlorophenoxyacetate moiety
Méthodes De Préparation
The synthesis of 1,3-Dioxoisoindolin-2-yl 2-(2,4-dichlorophenoxy)acetate typically involves organic synthesis techniques. One common method includes the reaction of 1,3-dioxoisoindolin-2-yl acetate with 2,4-dichlorophenoxyacetic acid under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
1,3-Dioxoisoindolin-2-yl 2-(2,4-dichlorophenoxy)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the dichlorophenoxy group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
1,3-Dioxoisoindolin-2-yl 2-(2,4-dichlorophenoxy)acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Researchers study its potential biological activities, including its effects on various enzymes and cellular pathways.
Medicine: It is investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: The compound is used in the development of new materials and as a precursor for other industrial chemicals[][3].
Mécanisme D'action
The mechanism of action of 1,3-Dioxoisoindolin-2-yl 2-(2,4-dichlorophenoxy)acetate involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparaison Avec Des Composés Similaires
1,3-Dioxoisoindolin-2-yl 2-(2,4-dichlorophenoxy)acetate can be compared with similar compounds such as:
1,3-Dioxoisoindolin-2-yl acetate: This compound lacks the dichlorophenoxy group and has different chemical properties and applications.
Ethyl 2-(1,3-dioxoisoindolin-2-yl)acetate: Similar in structure but with an ethyl group instead of the dichlorophenoxy group, leading to different reactivity and uses.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C16H9Cl2NO5 |
|---|---|
Poids moléculaire |
366.1 g/mol |
Nom IUPAC |
(1,3-dioxoisoindol-2-yl) 2-(2,4-dichlorophenoxy)acetate |
InChI |
InChI=1S/C16H9Cl2NO5/c17-9-5-6-13(12(18)7-9)23-8-14(20)24-19-15(21)10-3-1-2-4-11(10)16(19)22/h1-7H,8H2 |
Clé InChI |
WMMDZNBZFWTDEK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)N(C2=O)OC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


